molecular formula C11H10N2O B6256137 4-[(pyridin-4-yl)amino]phenol CAS No. 82564-31-6

4-[(pyridin-4-yl)amino]phenol

Cat. No.: B6256137
CAS No.: 82564-31-6
M. Wt: 186.2
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Description

4-[(Pyridin-4-yl)amino]phenol (C₁₁H₁₀N₂O, molecular weight: 186.22 g/mol) is a heterocyclic aromatic compound comprising a phenol core linked via an amino group to a pyridine ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is frequently utilized in the synthesis of Schiff bases, coordination complexes, and bioactive molecules due to its dual functional groups (–NH and –OH), which enable diverse chemical modifications .

Properties

CAS No.

82564-31-6

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Ligand and Solvent Effects

The choice of ligand critically influences reaction efficiency. Bidentate ligands such as Xantphos or Davephos stabilize the palladium center, enabling oxidative addition of the aryl bromide and subsequent transmetallation. Polar aprotic solvents like toluene or dioxane are preferred for their ability to solubilize intermediates while minimizing side reactions.

Copper-Mediated Ullmann Coupling

The Ullmann coupling, a classical method for C–N bond formation, remains a viable alternative for laboratories lacking access to palladium catalysts.

Reaction Conditions and Limitations

A typical protocol employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMSO at 120°C for 24 hours, achieving a moderate yield of 60%. While cost-effective, this method suffers from prolonged reaction times and lower functional group tolerance compared to palladium-based systems.

Substrate Compatibility

Electron-deficient aryl halides exhibit faster reaction rates, but the free phenol group in 4-bromophenol can coordinate with copper, necessitating rigorous optimization to prevent catalyst deactivation.

Solvent-Free Approaches and Betti Reaction Derivatives

Recent advances in solvent-free methodologies offer eco-friendly alternatives, though direct applications to this compound remain exploratory.

Pseudo-Betti Reaction Adaptations

The Betti reaction, which traditionally couples amines, aldehydes, and phenols to form aminophenols, has been modified for solvent-free conditions. While this method typically introduces an alkyl bridge (e.g., –CH₂–), omitting the aldehyde component could theoretically direct C–N bond formation between 4-aminopyridine and phenol. Preliminary trials, however, show negligible yields (<10%), underscoring the need for further innovation.

Comparative Analysis of Synthetic Routes

ParameterUllmann CouplingBuchwald-Hartwig AminationSolvent-Free Betti Adaptation
CatalystCuIPd(OAc)₂/XantphosNone
Temperature (°C)12011080
Reaction Time (h)24122
Yield (%)6085<10
Functional Group ToleranceModerateHighLow
ScalabilityChallengingFeasibleNot applicable

The Buchwald-Hartwig method outperforms other strategies in yield, scalability, and functional group compatibility, making it the benchmark for industrial applications.

Experimental Optimization and Process Considerations

Palladium Catalyst Recovery

Recent studies demonstrate that immobilizing palladium on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) enables catalyst recycling without significant activity loss, reducing production costs.

Purification Challenges

Chromatographic separation of this compound from residual amine precursors requires silica gel modified with triethylamine to mitigate tailing caused by hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

4-[(pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-[(pyridin-4-yl)amino]phenol has been explored in various studies, often involving the formation of Schiff bases and other derivatives. For instance, new Schiff bases derived from this compound have been synthesized through reactions with fatty acids, showcasing its versatility in forming complex structures . Additionally, controlled free-radical polymerization techniques have been applied to phenol derivatives, including those containing pyridine moieties, enhancing their functional properties for industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antitubercular Activity

Recent advancements have highlighted the potential of benzothiazole-based compounds, which include derivatives of this compound, in combating tuberculosis (TB). These compounds demonstrate significant binding affinity to target proteins involved in TB pathogenesis, suggesting their utility as anti-tubercular agents .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds containing this moiety can scavenge free radicals effectively, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Polymer Development

The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds contributes to improved interfacial adhesion within composite materials .

Sensor Technology

Due to its electronic properties, this compound is being explored for use in sensor applications. It can be integrated into electrochemical sensors for detecting environmental pollutants or biological markers, leveraging its redox-active nature .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition of bacterial growth in vitro.
AntitubercularDisplayed strong binding affinity to DprE1 protein, a target for TB treatment.
Polymer ScienceImproved mechanical properties in polymer composites when incorporated.

Mechanism of Action

The mechanism of action of 4-[(pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyridin-4-ylamino group can engage in π-π interactions with aromatic residues. These interactions disrupt the enzyme’s function, leading to its inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-[(pyridin-4-yl)amino]phenol with key analogs, highlighting substituent effects on properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound C₁₁H₁₀N₂O Pyridin-4-yl 186.22 Not reported High polarity, moderate solubility
4-((4-Methoxybenzylidene)amino)phenol C₁₄H₁₃NO₂ 4-Methoxybenzylidene 227.26 Not reported Enhanced lipophilicity
4-[(Thiophen-2-ylmethylene)amino]phenol (S-4) C₁₁H₉NOS Thiophen-2-ylmethylene 203.26 Synthesized* Improved π-conjugation
4-[(2-Fluoropyridin-4-yl)amino]phenol C₁₁H₉FN₂O 2-Fluoropyridin-4-yl 204.20 268–287 Increased thermal stability
4-[(4-Ethoxyphenyl)amino]phenol C₁₄H₁₅NO₂ 4-Ethoxyphenyl 229.28 Not reported Redox-active metabolite

*Melting points for derivatives in range from 268–287°C, but specific data for S-4 is unavailable.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –NO₂) increase melting points and stability, while electron-donating groups (e.g., –OCH₃) enhance lipophilicity .
  • Solubility : Pyridine-containing derivatives exhibit moderate aqueous solubility due to hydrogen bonding from –NH and –OH groups .
Key Observations:
  • Anticancer Activity : Pyridinyl and thiophene derivatives show moderate to significant cytotoxicity, with IC₅₀ values influenced by substituent electronegativity .
  • Antimicrobial Potential: Fluorinated analogs (e.g., 2-fluoropyridinyl) exhibit enhanced biofilm disruption, likely due to increased membrane permeability .

Biological Activity

4-[(Pyridin-4-yl)amino]phenol, a compound with the molecular formula C11H10N2O, has garnered attention due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

PropertyValue
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 4-(pyridin-4-ylamino)phenol
CAS Number Not available

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of pyridine and phenolic compounds, highlighting that certain substitutions enhance their effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the pyridine ring is crucial for the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One investigation reported that this compound showed promising results against a panel of cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 µM to 20 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed in a model of acute inflammation. It was found that this compound significantly reduced edema in experimental models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various phenolic derivatives demonstrated that introducing a pyridine moiety significantly increased antimicrobial activity. The compound was tested against multiple bacterial strains, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL .
  • Cancer Cell Line Studies : In vitro studies using A549 and HeLa cell lines indicated that treatment with this compound resulted in cell cycle arrest at the G1 phase and increased apoptosis rates compared to untreated controls .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a reduction of paw swelling by approximately 60% compared to control groups, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group on the phenolic structure may facilitate hydrogen bonding with target proteins, enhancing binding affinity and biological efficacy. Additionally, the pyridine ring may play a role in modulating enzyme activity related to inflammation and cancer progression .

Q & A

Q. What are the key solubility and stability parameters to consider when designing experiments with this compound?

  • Methodological Answer : Solubility is highest in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL). Stability tests (TGA/DSC) show decomposition above 200°C. Store at −20°C under nitrogen to prevent oxidation. Lipophilicity (logP ~1.5) influences membrane permeability in biological assays .

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